molecular formula C9H10BrNO5S B14294186 2-Bromopropyl 4-nitrobenzene-1-sulfonate CAS No. 130018-56-3

2-Bromopropyl 4-nitrobenzene-1-sulfonate

Cat. No.: B14294186
CAS No.: 130018-56-3
M. Wt: 324.15 g/mol
InChI Key: PVKYEHUUUAGNSN-UHFFFAOYSA-N
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Description

2-Bromopropyl 4-nitrobenzene-1-sulfonate is an organic compound that features a brominated propyl group attached to a nitrobenzene sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopropyl 4-nitrobenzene-1-sulfonate typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.

    Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 4-nitrobenzene-1-sulfonic acid.

    Bromination: The sulfonic acid derivative is reacted with 2-bromopropanol in the presence of a dehydrating agent such as thionyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromopropyl 4-nitrobenzene-1-sulfonate can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Reduction: The major product is 2-Aminopropyl 4-nitrobenzene-1-sulfonate.

    Oxidation: The major product is 2-Carboxypropyl 4-nitrobenzene-1-sulfonate.

Scientific Research Applications

2-Bromopropyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Bioconjugation: The bromine atom can be replaced with biologically active molecules, making it useful in the development of bioconjugates.

    Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.

    Material Science: Can be used in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromopropyl 4-nitrobenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The nitro group is electron-withdrawing, which can influence the reactivity of the aromatic ring and the sulfonate group can participate in various interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropropyl 4-nitrobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of bromine.

    2-Iodopropyl 4-nitrobenzene-1-sulfonate: Similar structure but with an iodine atom instead of bromine.

    2-Bromopropyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.

Properties

CAS No.

130018-56-3

Molecular Formula

C9H10BrNO5S

Molecular Weight

324.15 g/mol

IUPAC Name

2-bromopropyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C9H10BrNO5S/c1-7(10)6-16-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3

InChI Key

PVKYEHUUUAGNSN-UHFFFAOYSA-N

Canonical SMILES

CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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